Ethynodiol-d6
Description
Ethynodiol-d6 is a deuterated analog of ethynodiol, a synthetic progestin used in hormonal contraceptives. The deuterium substitution (d6) typically replaces six hydrogen atoms, which may alter its pharmacokinetic properties, such as metabolic stability and half-life, compared to the non-deuterated form. This modification is often explored to improve drug efficacy or reduce side effects in therapeutic applications .
Properties
Molecular Formula |
C₂₀H₂₂D₆O₂ |
|---|---|
Molecular Weight |
306.47 |
Synonyms |
(3β,17α)-19-Norpregn-4-en-20-yne-3,17-diol-d6; 19-Nor-17α-pregn-4-en-20-yne-3β,17-diol-d6; 17α-Ethynyl-4-estrene-3β,17β-diol-d6; 17α-Ethynyl-4-oestrene-3β,17β-diol-d6; 3β-Hydroxylynestrenol-d6; Ethinodiol-d6; Etynodiol-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethynodiol-d6 belongs to the 19-nortestosterone progestin family. Key structural analogs include:
Ethynodiol (non-deuterated): Shares the same core structure but lacks deuterium substitution. Differences in metabolic pathways (e.g., CYP450 interactions) may arise due to deuterium’s kinetic isotope effect .
Levonorgestrel: A related progestin with similar clinical applications but distinct metabolic stability due to structural variations.
Norethindrone: Another analog with comparable hormonal activity but differing bioavailability.
Pharmacokinetic Data (Hypothetical Table)
| Compound | Half-life (hours) | Metabolic Pathway | Bioavailability (%) |
|---|---|---|---|
| This compound* | ~24–36 | Hepatic (CYP3A4) | ~60–75 |
| Ethynodiol | ~12–24 | Hepatic (CYP3A4) | ~50–65 |
| Levonorgestrel | ~30–36 | Hepatic (CYP3A4/2C19) | ~85–95 |
| Norethindrone | ~8–12 | Hepatic (CYP3A4) | ~60–70 |
*Data for this compound are inferred from deuterated analogs like Ethanol-d6 (e.g., enhanced stability due to deuterium substitution ).
Research Findings
- Deuterium Effects: Deuteration can reduce first-pass metabolism, as seen in Ethanol-d6, which exhibits slower oxidation rates compared to non-deuterated ethanol .
- Safety Profile: Progestins like levonorgestrel and norethindrone share risks of thromboembolism; deuterated versions may mitigate these by lowering required dosages .
Challenges and Limitations
- Data Gaps: No direct studies on this compound are cited in the evidence, limiting authoritative comparisons.
- Ecological Impact: Deuterated compounds may persist longer in the environment, as observed with Ethanol-d6’s classification as “slightly hazardous to water” .
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